Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 3,9-bis(2,4-ditert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane . This name reflects the compound’s spirocyclic core structure, which consists of two interconnected six-membered rings sharing a single phosphorus atom. The numbering begins at the spiro phosphorus center, with oxygen atoms occupying the 2, 4, 8, and 10 positions. Each phosphorus atom is further substituted with a 2,4-di-tert-butylphenoxy group.

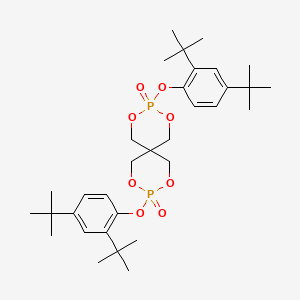

The structural formula (Figure 1) illustrates the pentaerythritol-derived backbone, where two phosphate groups are esterified with 2,4-di-tert-butylphenol. The tert-butyl groups at the 2- and 4-positions of the phenyl rings confer steric bulk, influencing the compound’s reactivity and solubility.

Molecular Formula : $$ \text{C}{33}\text{H}{50}\text{O}8\text{P}2 $$

Molecular Weight : 636.7 g/mol (calculated from isotopic composition).

CAS Registry Number and Alternative Chemical Designations

The primary CAS Registry Number for this compound is 97994-11-1 . However, discrepancies exist in literature, with some sources erroneously assigning CAS 26741-53-7 , which corresponds to the structurally related diphosphite derivative.

Alternative designations include:

- XR 2502 (industrial code)

- SCHEMBL14566899 (PubChem identifier)

- 3,9-bis(2,4-bis(1,1-dimethylethyl)phenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide (descriptive IUPAC variant).

The compound is also marketed under trade names such as Antioxidant 626 , emphasizing its role as a stabilizer in polymer formulations.

Molecular Formula and Mass Spectrometric Characterization

The molecular formula $$ \text{C}{33}\text{H}{50}\text{O}8\text{P}2 $$ was confirmed via high-resolution mass spectrometry (HRMS), with a calculated exact mass of 636.7 g/mol. Key fragmentation patterns in electron ionization (EI) spectra include:

- Loss of tert-butyl groups ($$ \text{-C}4\text{H}9 $$) at m/z 57.

- Cleavage of the phosphate ester bonds, yielding ions at m/z 211 (phenoxy fragment) and m/z 299 (pentaerythritol diphosphate core).

Isotopic distribution analysis aligns with the presence of two phosphorus atoms, exhibiting a characteristic $$ ^{31}\text{P} $$ coupling pattern in nuclear magnetic resonance (NMR) spectra.

Stereochemical Considerations and Isomeric Possibilities

The spirocyclic architecture of this compound introduces potential for stereoisomerism. The phosphorus centers adopt a tetrahedral geometry, but the rigid spiro system restricts free rotation, theoretically permitting axial and equatorial conformers. However, synthetic routes typically yield a single diastereomer due to the symmetrical substitution of the pentaerythritol backbone.

No enantiomeric forms have been reported, as the molecule lacks chiral centers. X-ray crystallography of analogous diphosphite derivatives confirms a chair-like conformation for the tetraoxadiphosphaspiro ring, suggesting similar behavior in the diphosphate variant.

Properties

CAS No. |

97994-11-1 |

|---|---|

Molecular Formula |

C33H50O8P2 |

Molecular Weight |

636.7 g/mol |

IUPAC Name |

3,9-bis(2,4-ditert-butylphenoxy)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |

InChI |

InChI=1S/C33H50O8P2/c1-29(2,3)23-13-15-27(25(17-23)31(7,8)9)40-42(34)36-19-33(20-37-42)21-38-43(35,39-22-33)41-28-16-14-24(30(4,5)6)18-26(28)32(10,11)12/h13-18H,19-22H2,1-12H3 |

InChI Key |

UUGYQSGVIHEBQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP2(=O)OCC3(CO2)COP(=O)(OC3)OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate typically involves the reaction of 2,4-di-tert-butylphenol with pentaerythritol and phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its corresponding phosphates.

Substitution: It can participate in substitution reactions where the phenolic groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as alkyl halides. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products Formed

The major products formed from these reactions include tris(2,4-di-tert-butylphenyl) phosphate and other substituted derivatives, which retain the antioxidant properties of the parent compound .

Scientific Research Applications

Polymer Stabilization

Antioxidant Properties

Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite acts as a powerful antioxidant, preventing oxidative degradation in polymers. It is particularly effective in polyethylene (PE), polypropylene (PP), polyvinyl chloride (PVC), acrylonitrile butadiene styrene (ABS), and polycarbonate (PC) materials. The compound enhances color stability, light stability, and processing stability while improving thermal stability during polymer processing .

Case Study: Polyethylene Applications

In a study involving polyethylene formulations, the addition of bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite significantly improved the thermal aging resistance of the material. The compound was shown to reduce discoloration and maintain mechanical properties over prolonged exposure to heat .

The compound has received approval from regulatory bodies such as the U.S. FDA for use in food packaging materials due to its non-toxic nature and effectiveness as an antioxidant. Its ability to maintain the integrity and safety of food products makes it a valuable additive in packaging applications .

Synergistic Effects with Other Stabilizers

When used in combination with other stabilizers like hindered phenols or hindered amines, bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite exhibits synergistic effects that enhance overall stabilization performance. This combination allows for optimized processing conditions and prolonged service life of polymer products .

Industrial Applications

The industrial usage of bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite extends beyond packaging and includes applications in automotive parts, electrical components, and consumer goods where thermal stability and durability are critical.

Mechanism of Action

The antioxidant effect of Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate is primarily due to its ability to scavenge free radicals and inhibit oxidative chain reactions. The phenolic groups in the compound donate hydrogen atoms to free radicals, neutralizing them and preventing further oxidative damage. This mechanism involves the stabilization of the radical intermediates formed during the process .

Comparison with Similar Compounds

Hydrolytic Stability

Hydrolytic stability is critical for antioxidants, as hydrolysis can generate acidic byproducts that accelerate polymer degradation. Comparative studies reveal significant differences among phosphites:

- Distearyl pentaerythritol diphosphite (P1) : With aliphatic substituents, P1 hydrolyzes completely within 200 minutes at 58°C, making it unsuitable for moisture-rich environments .

- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite (P2) : The tert-butylphenyl groups delay hydrolysis, but P2 still fully degrades after 1,400 minutes. Its 31P-NMR spectra show oxidation to phosphate esters (δ = −12.99 to −13.08 ppm) in THF, indicating susceptibility to peroxides .

Table 1: Hydrolytic Stability of Phosphite Antioxidants

Thermal Stability and Antioxidant Efficacy

Phosphites are evaluated based on their ability to stabilize polymers during processing:

- P2 : In PET blends with magnesium–aluminum layered double hydroxide (SLDH), P2 achieves optimal optical properties at 0.05 wt% loading, though its mechanism remains unclear .

- Tris(2,4-di-tert-butylphenyl) phosphate (TDPP): A phosphate analog, TDPP exhibits lower water solubility and is used in food-contact materials.

- Bis(2,4-dicumylphenyl) pentaerythritol diphosphite (P3) : Its high thermal stability makes it preferable for high-temperature processing, though cost and compatibility with polar polymers may limit use .

Structural Influences on Performance

The substituent type and position significantly impact performance:

- Steric Hindrance : Cumyl groups in P3 provide greater steric protection than tert-butyl groups in P2, reducing hydrolysis and oxidation rates .

- Substituent Position : Bis(2,6-di-tert-butyl-4-methylphenyl) derivatives (CAS 80693-00-1) exhibit enhanced thermal stability (melting point 235–240°C) due to symmetrical substitution .

- Phosphite vs. Phosphate : Phosphates (e.g., TDPP) resist hydrolysis but lack the radical-scavenging efficacy of phosphites. Phosphites like P2 are more effective antioxidants but require hydrolysis stabilizers like hydrotalcite or calcium stearate .

Table 2: Structural and Functional Comparisons

Environmental and Health Considerations

- Environmental Persistence: P2 and related organophosphate esters (OPEs) are detected in human serum and environmental samples, raising concerns about endocrine disruption .

- Degradation Byproducts: Hydrolysis of P2 generates 2,4-di-tert-butylphenol, a persistent organic pollutant . In contrast, P3’s stability reduces byproduct formation but complicates biodegradation .

Biological Activity

Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate (BDtBPP) is an organophosphite compound primarily used as a polymer stabilizer and antioxidant in plastics. Its biological activity, particularly its cytotoxic effects and potential implications in biopharmaceutical applications, has garnered attention in recent research.

BDtBPP is synthesized through the reaction of phosphorus trichloride with pentaerythritol and 2,4-di-tert-butylphenol. The compound acts by removing hydroperoxides and is often used alongside hindered phenolic antioxidants to enhance stability in polymer formulations .

Biological Activity Overview

Recent studies have explored the cytotoxic effects of BDTPP on various cell lines, particularly focusing on its impact on Chinese hamster ovary (CHO-K1) cells, which are widely used in the pharmaceutical industry for recombinant protein production.

Cytotoxicity Studies

-

Cell Viability and Metabolic Activity :

- A study investigated the pre-lethal cytotoxic effects of BDTPP on CHO-K1 cells using high content analysis (HCA) and the MTT assay. The study found that exposure to BDTPP concentrations ranging from 0.005 to 0.25 μg/ml resulted in a dose- and time-dependent reduction in mitochondrial mass and increased reactive oxygen species (ROS) levels after 2 hours of exposure at the highest concentration .

- Specifically, after 48 hours of exposure to BDTPP at 0.25 μg/ml, there was a notable increase in nuclear intensity (NI), suggesting cellular stress responses even at sub-lethal concentrations .

- Cellular Responses :

Table: Summary of Cytotoxic Effects of BDTPP on CHO-K1 Cells

| Parameter | Concentration (μg/ml) | 24h Exposure | 48h Exposure |

|---|---|---|---|

| Cell Number | 0.005 | No significant change | No significant change |

| 0.25 | -7.6% | -7.6% | |

| Nuclear Area | 0.005 | No significant change | No significant change |

| 0.25 | -4.43% | -6.18% | |

| Nuclear Intensity | 0.005 | Increase | Significant increase (P ≤ 0.001) |

| 0.25 | Increase | Significant increase (P ≤ 0.001) |

Implications for Biopharmaceuticals

The findings suggest that the use of BDTPP in biopharmaceutical applications may pose risks due to its cytotoxic properties at certain concentrations. This raises concerns regarding the leaching of BDTPP from packaging materials into biopharmaceutical products, potentially affecting cell viability and productivity during recombinant protein production .

Environmental Considerations

Research also indicates that phosphites like BDTPP can influence the hydrolysis and biodegradation rates of polymers such as polylactic acid (PLA). The addition of pentaerythritol-based phosphites has been shown to enhance the hydrolysis rate of PLA, suggesting potential applications for reducing plastic waste through accelerated biodegradation .

Q & A

Q. How can Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphate be structurally characterized?

To confirm the identity and purity of the compound, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and high-resolution mass spectrometry (HRMS). For example, ³¹P NMR can verify the presence of phosphate groups, while HRMS provides molecular weight confirmation (C₃₃H₅₀O₈P₂, MW 636.69) . X-ray crystallography may also resolve stereochemical details if single crystals are obtainable .

Q. What are the key synthetic routes for this compound?

The compound is typically synthesized via esterification of pentaerythritol with 2,4-di-tert-butylphenyl phosphate derivatives. Reaction conditions (e.g., temperature, catalyst selection, and solvent polarity) must be optimized to minimize side products like mono- or tri-esters. Purification often involves column chromatography using non-polar solvents (hexane/ethyl acetate gradients) .

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for trace analysis. Reverse-phase HPLC with UV detection (λ = 210–280 nm) can quantify bulk samples. Ensure calibration curves account for matrix effects in biological or environmental samples .

Advanced Research Questions

Q. How can contradictory data on hydrolytic stability be resolved across solvent systems?

Design controlled experiments to test stability under varying pH (1–13), temperature (25–80°C), and solvent polarity (aqueous vs. organic). Monitor degradation via ³¹P NMR or FTIR for phosphate ester bond cleavage. Compare results to computational models (e.g., density functional theory) predicting hydrolysis mechanisms .

Q. What mechanistic insights explain its antioxidant behavior in polymer systems?

Use electron paramagnetic resonance (EPR) to track radical scavenging activity. Couple this with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate antioxidant efficacy with thermal stability. Kinetic studies under oxidative stress (e.g., O₂ exposure) can quantify rate constants .

Q. How does steric hindrance from tert-butyl groups influence reactivity?

Compare reaction kinetics with analogs lacking bulky substituents (e.g., methyl or hydrogen groups). Computational simulations (molecular docking or steric maps) can quantify steric effects on substrate accessibility. Experimental validation via competitive inhibition assays may further clarify steric contributions .

Q. What methodologies assess its environmental persistence and ecotoxicity?

Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. For ecotoxicity, use Daphnia magna or algal growth inhibition assays (OECD 202/201). Pair these with high-resolution LC-MS to identify degradation byproducts .

Q. How can thermal decomposition pathways be elucidated?

Perform pyrolysis-GC/MS at incremental temperatures (100–400°C) to identify volatile fragments. Complement with TGA-FTIR to detect gaseous products (e.g., CO₂, phosphorus oxides). Compare results to theoretical degradation pathways from thermochemical databases .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Implement process analytical technology (PAT) tools like in-line FTIR or Raman spectroscopy for real-time monitoring. Statistical design of experiments (DoE) can optimize critical parameters (e.g., reagent stoichiometry, mixing rates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.